![molecular formula C7H7BN2O3 B11909805 (2-Aminobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B11909805.png)
(2-Aminobenzo[d]oxazol-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Aminobenzo[d]oxazol-6-yl)boronsäure ist ein Boronsäurederivat mit der Summenformel C7H7BN2O3. Diese Verbindung zeichnet sich durch das Vorhandensein einer Boronsäuregruppe aus, die an ein Benzoxazolringsystem gebunden ist, das sowohl Stickstoff- als auch Sauerstoffheteroatome enthält. Sie wird hauptsächlich in Forschungseinrichtungen eingesetzt und findet vielfältige Anwendungen in der organischen Synthese und der pharmazeutischen Chemie .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (2-Aminobenzo[d]oxazol-6-yl)boronsäure umfasst typischerweise die Bildung des Benzoxazolrings, gefolgt von der Einführung der Boronsäuregruppe. Ein gängiges Verfahren ist die elektrochemische Synthese von 2-Aminobenzoxazol unter Verwendung von Essigsäure als Elektrolyt. Diese Methode ist aufgrund ihres saubereren Reaktionsmusters, der minimalen Verunreinigung und der hohen Atomekonomie von Vorteil .
Industrielle Produktionsverfahren
In industriellen Umgebungen werden robuste und skalierbare Methoden wie die elektrochemische Synthese bevorzugt .
Analyse Chemischer Reaktionen
Reaktionstypen
(2-Aminobenzo[d]oxazol-6-yl)boronsäure durchläuft verschiedene chemische Reaktionen, darunter:
Suzuki-Miyaura-Kupplung: Dies ist eine weit verbreitete Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen.
Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger häufig berichtet werden.
Gängige Reagenzien und Bedingungen
Palladiumkatalysatoren: Werden in Suzuki-Miyaura-Kupplungsreaktionen eingesetzt.
Essigsäure: Wird als Elektrolyt bei der elektrochemischen Synthese des Benzoxazolrings verwendet.
Hauptprodukte
Die Hauptprodukte, die aus Reaktionen mit (2-Aminobenzo[d]oxazol-6-yl)boronsäure entstehen, hängen von den jeweiligen Reaktionsbedingungen ab. Bei der Suzuki-Miyaura-Kupplung ist das Hauptprodukt eine Biarylverbindung .
Wissenschaftliche Forschungsanwendungen
(2-Aminobenzo[d]oxazol-6-yl)boronsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Organische Synthese: Wird als Baustein bei der Synthese komplexer organischer Moleküle verwendet.
Pharmazeutische Chemie: Aufgrund ihrer einzigartigen Strukturmerkmale wird sie hinsichtlich ihrer möglichen Verwendung in der Arzneimittelentwicklung untersucht.
Materialwissenschaften: Sie wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (2-Aminobenzo[d]oxazol-6-yl)boronsäure bei chemischen Reaktionen wie der Suzuki-Miyaura-Kupplung umfasst die Bildung eines Palladiumkomplexes. Die Boronsäuregruppe unterliegt einer Transmetallierung mit dem Palladiumkatalysator, gefolgt von einer reduktiven Eliminierung unter Bildung des Endprodukts .
Wirkmechanismus
The mechanism of action of (2-Aminobenzo[d]oxazol-6-yl)boronic acid in chemical reactions, such as the Suzuki–Miyaura coupling, involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the final product .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-Aminobenzoxazol-7-boronsäure: Ähnlich in der Struktur, jedoch mit der Boronsäuregruppe an einer anderen Position am Benzoxazolring.
Andere Boronsäuren: Verschiedene Boronsäuren mit unterschiedlichen Substituenten am aromatischen Ring.
Einzigartigkeit
(2-Aminobenzo[d]oxazol-6-yl)boronsäure ist aufgrund ihres spezifischen Substitutionsschemas am Benzoxazolring einzigartig, das im Vergleich zu anderen Boronsäuren eine unterschiedliche Reaktivität und Eigenschaften verleiht .
Eigenschaften
Molekularformel |
C7H7BN2O3 |
|---|---|
Molekulargewicht |
177.96 g/mol |
IUPAC-Name |
(2-amino-1,3-benzoxazol-6-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O3/c9-7-10-5-2-1-4(8(11)12)3-6(5)13-7/h1-3,11-12H,(H2,9,10) |
InChI-Schlüssel |
GVUVSRNRKQWAPV-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC2=C(C=C1)N=C(O2)N)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,7-Dichlorobenzo[c]isoxazole](/img/structure/B11909733.png)

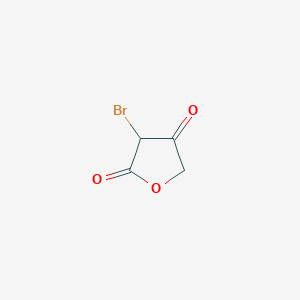
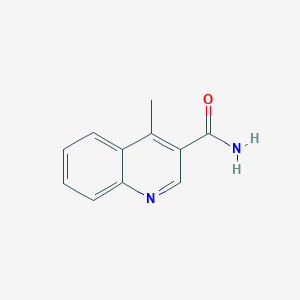
![5-Azaspiro[2.4]heptan-1-amine dihydrochloride](/img/structure/B11909755.png)

![4,7-Dimethyl-1,2,3,8-tetrahydrocyclopenta[a]indene](/img/structure/B11909765.png)

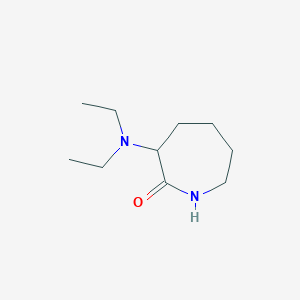
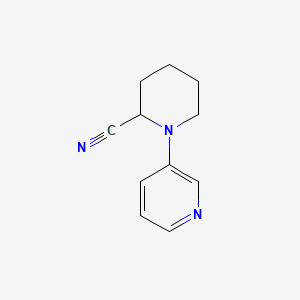

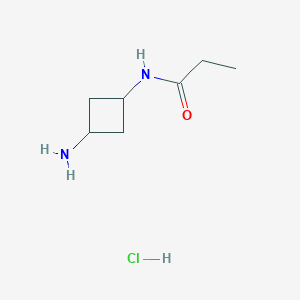

![ethyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B11909802.png)
